molecular formula C15H11N5OS B12610906 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-94-3

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12610906
CAS No.: 646510-94-3
M. Wt: 309.3 g/mol
InChI Key: YMPNDLILYYQJSP-UHFFFAOYSA-N
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Description

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is a complex organic compound that features a quinoline and purine moiety connected via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoline derivative reacts with a purine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The quinoline and purine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific combination of quinoline and purine moieties connected via a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, with a focus on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the modification of purine derivatives through various chemical reactions. A common approach includes the use of Pd-catalyzed cross-coupling reactions, which allow for the introduction of the quinoline moiety into the purine structure. This method has been shown to yield compounds with enhanced biological activity against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. The compound has been tested against several cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer).

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB23128Induces apoptosis and downregulates CDK-1
PC-356Stabilizes Hsp90 and Hsp70 levels

The compound's mechanism involves the downregulation of client proteins associated with heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. This effect leads to increased apoptosis in sensitive cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. The compound was evaluated for its activity against gram-positive bacteria and mycobacterial strains. The results indicated that it could inhibit the growth of certain bacterial strains, although further investigation is needed to fully characterize its spectrum of activity.

Table 2: Antimicrobial Activity Assessment

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Mycobacterium tuberculosisTBD

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of compounds like this compound. Variations in substituents on the purine ring and quinoline moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity often correlate with improved cellular uptake and bioactivity .

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy. For example, a study involving the encapsulation of this compound in liposomes showed enhanced delivery and efficacy against breast cancer cells in vivo. This approach not only improved therapeutic outcomes but also reduced systemic toxicity .

Properties

CAS No.

646510-94-3

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

6-(quinolin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C15H11N5OS/c21-15-19-13-12(16-8-17-13)14(20-15)22-7-10-6-5-9-3-1-2-4-11(9)18-10/h1-6,8H,7H2,(H2,16,17,19,20,21)

InChI Key

YMPNDLILYYQJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC(=O)NC4=C3NC=N4

Origin of Product

United States

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